Product packaging for Hexyldecyl ethylhexanoate(Cat. No.:CAS No. 128165-66-2)

Hexyldecyl ethylhexanoate

Cat. No.: B12711736
CAS No.: 128165-66-2
M. Wt: 368.6 g/mol
InChI Key: VDHIEQOYPSVNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyldecyl Ethylhexanoate is a synthetic ester of 2-ethylhexanoic acid and 2-hexyldecyl alcohol, presenting as a clear, colorless to pale yellow liquid with low viscosity and a characteristically light, non-greasy feel . Its chemical structure, featuring branching in both the acid and alcohol components, is responsible for its lightweight properties and superior spreadability, making it a subject of interest for researching advanced emulsion systems and texture enhancement . This compound serves as a high-performance emollient and skin-conditioning agent in research focused on personal care formulations . Its primary mechanism of action involves forming a breathable, non-occlusive film on the skin, which softens the skin surface and helps reduce transepidermal water loss without leaving a heavy residue . Key investigational applications include its use as a model ingredient in the development of moisturizers, serums, sunscreen formulations, color cosmetics (such as foundations and lipsticks), and cleansing products . Researchers value its ability to improve the sensory properties of formulations, providing a smooth, silky feel and enhancing the even distribution of other active components . It is also noted for its compatibility with a wide range of other ingredients, including ethanol, various silicones, and oils, which is crucial for formulating stable and complex products . This product is provided For Research Use Only (RUO). It is strictly intended for use in laboratory and industrial research and is not for diagnostic, therapeutic, or personal cosmetic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48O2 B12711736 Hexyldecyl ethylhexanoate CAS No. 128165-66-2

Properties

CAS No.

128165-66-2

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-hexyldecyl 2-ethylhexanoate

InChI

InChI=1S/C24H48O2/c1-5-9-12-14-15-17-19-22(18-16-13-10-6-2)21-26-24(25)23(8-4)20-11-7-3/h22-23H,5-21H2,1-4H3

InChI Key

VDHIEQOYPSVNIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)C(CC)CCCC

Origin of Product

United States

Synthesis Pathways and Methodological Advancements

Classical Esterification Mechanisms for Hexyldecyl Ethylhexanoate

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct route to esters from carboxylic acids and alcohols under acidic conditions. organic-chemistry.orglibretexts.org In the context of this compound synthesis, this would involve the reaction of 2-hexyldecanol with 2-ethylhexanoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com

The mechanism of Fischer esterification is a reversible process. libretexts.orgmasterorganicchemistry.com It commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

To drive the equilibrium towards the product side and maximize the yield of this compound, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.orglibretexts.org

While acid catalysis is more common for Fischer esterification, base-catalyzed esterification, or saponification followed by alkylation, represents an alternative, though less direct, pathway. In a base-catalyzed transesterification, an ester can be reacted with an alcohol in the presence of a base. However, for the direct synthesis from a carboxylic acid, a base would deprotonate the carboxylic acid to form a carboxylate, which is not electrophilic enough to react with an alcohol. Therefore, a two-step process would be necessary, involving the formation of the carboxylate salt and its subsequent reaction with an alkyl halide, which is not a Fischer-type esterification.

The kinetics of Fischer esterification are influenced by several factors, including the structure of the alcohol and carboxylic acid, the concentration of reactants and catalyst, and the reaction temperature. For the synthesis of this compound, the steric hindrance around the carbonyl group of 2-ethylhexanoic acid and the secondary nature of 2-hexyldecanol may result in slower reaction rates compared to the esterification of less hindered, primary alcohols and linear carboxylic acids.

The reaction is typically second-order, being first-order with respect to both the carboxylic acid and the alcohol. The rate of reaction generally increases with increasing temperature and catalyst concentration. researchgate.net However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol.

From a thermodynamic perspective, Fischer esterification is a reversible and often slightly endothermic process. researchgate.net The equilibrium constant (Keq) for the reaction is typically close to unity for unhindered reactants, indicating that a significant amount of reactants will remain at equilibrium. As mentioned, strategies to shift the equilibrium, in accordance with Le Châtelier's principle, are crucial for achieving high conversions. libretexts.org

Factors Influencing Fischer Esterification Kinetics and Equilibrium
FactorEffect on Reaction RateEffect on Equilibrium Position
TemperatureIncreases rateMinimal effect on Keq, but can influence side reactions
Catalyst ConcentrationIncreases rateNo effect
Reactant ConcentrationIncreases rateShifts equilibrium towards products if one reactant is in excess
Water RemovalNo direct effect on rateShifts equilibrium towards products
Steric HindranceDecreases rateMay slightly affect Keq

An alternative to the direct esterification of carboxylic acids is the use of more reactive derivatives, such as acid chlorides. The synthesis of this compound can be achieved by first converting 2-ethylhexanoic acid to 2-ethylhexanoyl chloride. This is typically done by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org

The resulting 2-ethylhexanoyl chloride is a highly reactive electrophile. It readily reacts with 2-hexyldecanol in a process known as alcoholysis to form this compound. libretexts.org This reaction is generally faster and irreversible compared to Fischer esterification, leading to higher yields. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. libretexts.org

The primary advantage of this method is that the reaction goes to completion. However, the use of corrosive and hazardous reagents like thionyl chloride and the production of HCl make this pathway less environmentally friendly and more expensive than Fischer esterification, particularly on an industrial scale.

Enzymatic Synthesis Strategies and Biocatalysis

In recent years, enzymatic synthesis has emerged as a "green" alternative to traditional chemical methods for ester production. Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils in nature. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction, esterification. nih.gov The synthesis of this compound can be efficiently catalyzed by lipases, reacting 2-hexyldecanol and 2-ethylhexanoic acid.

The mechanism of lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net In this mechanism, the lipase (B570770) first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the alcohol binds to the acyl-enzyme complex, and the acyl group is transferred to the alcohol, forming the ester and regenerating the free enzyme. nih.gov

One of the key advantages of enzymatic synthesis is the high selectivity of lipases, which can reduce the formation of byproducts. nih.gov Furthermore, these reactions are typically carried out under mild conditions (lower temperature and pressure), which reduces energy consumption and the risk of thermal degradation of reactants and products. researchgate.net

For industrial applications, the use of immobilized enzymes is highly advantageous as it facilitates catalyst recovery and reuse, thereby reducing operational costs. semanticscholar.org Novozym 435, an immobilized lipase B from Candida antarctica on a macroporous acrylic resin, is one of the most widely used and robust biocatalysts for ester synthesis. semanticscholar.orgrsc.org Its high activity, stability, and broad substrate specificity make it a suitable candidate for the synthesis of this compound. researchgate.netnih.gov

Studies on the synthesis of structurally similar branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, have demonstrated the effectiveness of Novozym 435. nih.gov In a solvent-free system, high conversions (up to 99%) have been achieved. nih.gov The reaction conditions, such as temperature and substrate molar ratio, can be optimized to maximize the yield and productivity. For instance, operating at temperatures between 70-80°C with a slight excess of the alcohol has been shown to be effective. nih.gov

The reusability of Novozym 435 is a critical factor for its economic feasibility. In the synthesis of 2-ethylhexyl 2-methylhexanoate, it was found that the immobilized enzyme could be reused for multiple cycles, retaining a significant portion of its initial activity. nih.gov However, factors such as temperature and mechanical stress can lead to a gradual loss of activity over time. semanticscholar.orgnih.gov

Research Findings on Novozym 435 Catalyzed Ester Synthesis
Ester SynthesizedKey FindingsReference
2-Ethylhexyl 2-methylhexanoateSolvent-free synthesis with Novozym 435 achieved up to 99% conversion. Optimal conditions were 80°C with a 20% excess of alcohol. The enzyme retained 65-70% of its activity after six uses. nih.gov
Cetyl 2-ethylhexanoate (B8288628)Optimization of synthesis using Novozym 435 in n-hexane resulted in a predicted molar conversion of 91.95%. researchgate.net
2-Ethylhexyl-2-ethylhexanoateKinetic studies in n-hexane with Novozym 435 showed the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by the carboxylic acid. researchgate.net

Optimization of Bioreaction Conditions and Yields

The enzymatic synthesis of esters similar to this compound, such as cetyl 2-ethylhexanoate, has been optimized to enhance reaction yields. Key parameters that are manipulated include reaction time, temperature, substrate molar ratio, and enzyme concentration. For instance, in the synthesis of cetyl 2-ethylhexanoate using the immobilized lipase Novozym® 435, response surface methodology has been employed to determine the optimal conditions. One study identified a reaction time of 2.65 days, a temperature of 56.18°C, a substrate molar ratio (cetyl alcohol to 2-ethylhexanoic acid) of 2.55:1, and a significant enzyme amount to achieve a molar conversion of nearly 90% researchgate.net. Such optimization studies are crucial for making enzymatic processes industrially viable.

The interactive table below summarizes the optimized conditions for the synthesis of a related long-chain branched ester, cetyl 2-ethylhexanoate.

ParameterOptimal Value
Reaction Time2.65 days
Temperature56.18 °C
Substrate Molar Ratio (Alcohol:Acid)2.55:1
Predicted Molar Conversion91.95%
Experimental Molar Conversion89.75 ± 1.06%

Data based on the enzymatic synthesis of cetyl 2-ethylhexanoate using Novozym® 435.

Kinetic Modeling of Enzymatic Processes (e.g., Ping-Pong Bi-Bi Mechanism)

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. This model is applicable to reactions involving two substrates and two products. In the context of ester synthesis, the enzyme first reacts with the acyl donor (the carboxylic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme.

A kinetic study on the synthesis of a structurally similar ester, 2-ethylhexyl-2-ethylhexanoate, using Novozym 435, confirmed that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by the acid substrate (2-ethylhexanoic acid) researchgate.net. The kinetic parameters for this reaction were determined as follows:

Kinetic ParameterValueUnit
Rmax37.59mmol h-1 g-1
KmAl (2-ethyl-1-hexanol)1.51M
KmAc (2-ethylhexanoic acid)0.78M
KiAc (inhibition constant for 2-ethylhexanoic acid)1.55M

These parameters were calculated for the synthesis of 2-ethylhexyl-2-ethylhexanoate and provide an insight into the kinetics of similar branched-chain ester syntheses.

Understanding the kinetic model is essential for reactor design and process optimization, as it allows for the prediction of reaction rates under various conditions.

Novel Synthetic Approaches and Process Intensification

Beyond traditional enzymatic and chemical synthesis, researchers are exploring novel methods to produce esters more efficiently and sustainably.

Electrolytically Assisted Chemical Reactions in Ester Synthesis

Electrochemical methods offer a green and sustainable alternative for ester synthesis. One approach involves the anodic oxidation of a carboxylic acid google.com. This method is advantageous as it can use the carboxylic acid as the sole reactant, simplifying the process compared to traditional esterification which requires an alcohol and a catalyst google.com. For low molecular weight esters, this process involves passing a current through an aqueous solution of the carboxylic acid and its alkali metal salt google.com. Another electrochemical approach involves the coupling of aldehydes with alcohols, which can produce a variety of esters in a short time with high yields georgiasouthern.edu. While these methods have been demonstrated for simpler esters, their application to the synthesis of high molecular weight, branched-chain esters like this compound is an area of ongoing research. A patent describes a process for preparing low molecular weight esters from aliphatic monobasic carboxylic acids having 2 to 6 carbon atoms through electrolysis nih.gov.

Byproduct Formation and Purification Challenges in Synthesis

The synthesis of this compound, regardless of the pathway, will inevitably lead to the formation of byproducts and present purification challenges. In conventional esterification, the primary byproduct is water, which needs to be removed to drive the reaction towards completion byjus.com. Unreacted starting materials, namely 2-hexyldecanol and 2-ethylhexanoic acid, will also be present in the final reaction mixture.

The purification of high molecular weight esters like this compound is particularly challenging due to their high boiling points, making distillation difficult and energy-intensive. The presence of unreacted alcohol can lead to cloudiness and affect the physical properties of the final product google.com. One patented process for the purification of high boiling esters involves hydrolyzing alkyl hydrogen sulfate (B86663) byproducts (formed when using sulfuric acid as a catalyst) with water before subsequent neutralization and washing steps google.com. Another method for purifying esters containing alcohol residues involves treating the liquid ester with water-soluble polysaccharide derivatives in a solid state google.com. These methods aim to remove impurities and achieve the high purity required for applications in industries like cosmetics.

Chemical Reactivity and Degradation Pathways

Hydrolysis Mechanisms of Hexyldecyl Ethylhexanoate

Hydrolysis, the cleavage of the ester bond by reaction with water, is a primary degradation pathway for this compound, yielding 2-ethylhexanoic acid and 2-hexyldecanol. cir-safety.orgindustrialchemicals.gov.au This process can be initiated through both chemical and enzymatic means.

Chemical hydrolysis of esters is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. aston-chemicals.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to form the carboxylate salt and the alcohol. aston-chemicals.com The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions. aston-chemicals.com

The general mechanism for acid-catalyzed and base-catalyzed ester hydrolysis is as follows:

Acid-Catalyzed Hydrolysis:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to one of the hydroxyl groups.

Elimination of the alcohol, forming a protonated carboxylic acid.

Deprotonation to yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification):

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide ion (leaving group).

Proton transfer from the newly formed carboxylic acid to the alkoxide ion, resulting in the carboxylate anion and the alcohol.

For this compound, these pathways lead to the formation of 2-ethylhexanoic acid and 2-hexyldecanol. cir-safety.orgindustrialchemicals.gov.au

Enzymatic hydrolysis of this compound is primarily carried out by lipases (EC 3.1.1.3). wur.nlmdpi.com These enzymes are highly efficient catalysts for the hydrolysis of ester bonds in triglycerides and other lipids. mdpi.com Lipases are active at the lipid-water interface and can hydrolyze even sparingly soluble esters. wur.nl

The catalytic mechanism of lipases, such as pancreatic lipase (B570770), often involves a catalytic triad (e.g., serine, histidine, and aspartic acid) in the active site. wur.nl The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (2-hexyldecanol). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (2-ethylhexanoic acid) and regenerate the free enzyme. wur.nl

The specificity of lipases can vary depending on the source of the enzyme. Some lipases exhibit specificity towards the position of the ester bond in a glyceride, while others may show selectivity for certain types of fatty acids. wur.nl For long-chain alkyl esters like this compound, the rate of enzymatic hydrolysis can be influenced by the chain length of both the carboxylic acid and the alcohol moieties. nih.govlongdom.org

The stability of this compound against hydrolysis is influenced by several factors within different matrices, such as cosmetic formulations.

pH : As with chemical hydrolysis, the pH of the formulation is a critical factor. Esters are generally most stable in a neutral pH range (around 5-7) and their hydrolysis is accelerated at both low (acidic) and high (alkaline) pH. aston-chemicals.comcosmeticsandtoiletries.com

Temperature : Higher temperatures generally increase the rate of hydrolysis, both chemical and enzymatic.

Water Content : The presence of water is essential for hydrolysis. In anhydrous or low-water formulations, the rate of hydrolysis is significantly reduced. carbodiimide.com

Steric Hindrance : The branched structures of both the 2-ethylhexanoyl and the 2-hexyldecyl moieties introduce steric hindrance around the ester bond. This can sterically shield the carbonyl carbon from nucleophilic attack, thereby increasing the hydrolytic stability compared to linear esters. aston-chemicals.com

Polarity and Solubility : The polarity of the medium and the solubility of the ester in that medium affect its interaction with water and hydrolytic enzymes. The long alkyl chains of this compound make it highly nonpolar, which can limit its accessibility to water and aqueous-phase catalysts, thus enhancing its stability in certain formulations. aston-chemicals.com

Presence of Catalysts : The presence of acids, bases, or enzymes will accelerate hydrolysis. aston-chemicals.comwur.nl In cosmetic formulations, certain ingredients can alter the pH or introduce catalytic species, impacting the stability of the ester.

Table 1: Factors Affecting the Hydrolytic Stability of this compound

Factor Effect on Stability Rationale
pH Decreased at low (<5) and high (>10) pH Acid and base catalysis of ester hydrolysis. aston-chemicals.com
Temperature Decreased at higher temperatures Increased reaction rates for both chemical and enzymatic hydrolysis.
Water Content Decreased with higher water content Water is a reactant in the hydrolysis reaction. carbodiimide.com
Steric Hindrance Increased The branched alkyl chains hinder the approach of nucleophiles to the ester carbonyl group. aston-chemicals.com
Polarity of Matrix Generally increased in nonpolar matrices Reduced interaction with water and aqueous-phase catalysts. aston-chemicals.com
Enzymes (Lipases) Decreased Lipases are efficient catalysts for ester hydrolysis. mdpi.com

Transesterification Reactions and Their Implications

Transesterification is a reaction where the alcohol portion of an ester is exchanged with another alcohol. This reaction can be catalyzed by acids or bases. masterorganicchemistry.com For this compound, this would involve the reaction with another alcohol (R'-OH) to form a new ester (2-ethylhexanoyl-OR') and 2-hexyldecanol.

The general mechanism for base-catalyzed transesterification involves the following steps:

Deprotonation of the incoming alcohol by a base to form an alkoxide.

Nucleophilic attack of the alkoxide on the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate.

Elimination of the original alkoxide (2-hexyldecoxide) to form the new ester.

Acid-catalyzed transesterification proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com

In the context of cosmetic formulations, transesterification could potentially occur if this compound is formulated with other alcohols, especially under conditions of high temperature or in the presence of acidic or basic ingredients. This could lead to the formation of unintended esters, potentially altering the sensory properties and stability of the product. Enzymatic transesterification is also a possibility, as lipases can catalyze this reaction in addition to hydrolysis, particularly in low-water environments. mdpi.comnih.gov

Amination Reactions and Other Typical Ester Transformations

Amination, or more specifically aminolysis, is the reaction of an ester with an amine to form an amide and an alcohol. chemistrysteps.comechemi.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile. chemistrysteps.com

The reaction of this compound with a primary or secondary amine would yield N-alkyl-2-ethylhexanamide and 2-hexyldecanol. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of the 2-hexyldecoxide leaving group and the formation of the amide. chemistrysteps.commasterorganicchemistry.com

While this reaction is mechanistically possible, it generally requires more forcing conditions (e.g., higher temperatures) than hydrolysis or transesterification, as alkoxides are better leaving groups than the conjugate bases of amines. chemistrysteps.com The likelihood of significant amination of this compound in typical cosmetic or industrial applications is low unless amines are present as reactive components under specific conditions.

Other typical ester transformations include reduction to alcohols, which is generally achieved using strong reducing agents not typically found in cosmetic formulations, and reaction with organometallic reagents to form ketones or tertiary alcohols.

Environmental Biodegradation Studies

This compound is considered to be readily biodegradable. atamanchemicals.com This classification implies that it is expected to undergo rapid and ultimate degradation in various environmental compartments, including soil and aquatic systems, primarily through the action of microorganisms. atamanchemicals.com

The primary mechanism of biodegradation for esters is enzymatic hydrolysis, carried out by extracellular lipases and esterases secreted by bacteria and fungi. This initial step breaks down the ester into 2-ethylhexanoic acid and 2-hexyldecanol. industrialchemicals.gov.au These hydrolysis products are then further metabolized by microorganisms through pathways such as β-oxidation for the fatty acid and oxidation for the alcohol, ultimately leading to their conversion to carbon dioxide, water, and microbial biomass.

Due to its ready biodegradability, this compound is not expected to persist in the environment or bioaccumulate. atamanchemicals.com Low concentrations are anticipated to be released into the environment after passing through conventional sewage treatment plants, where it is expected to be effectively removed. atamanchemicals.com Consequently, it is considered to pose a low risk to terrestrial and aquatic organisms. atamanchemicals.com

Table 2: Summary of

Reaction Pathway Reactants Products Conditions/Catalysts Relevance
Chemical Hydrolysis Water 2-Ethylhexanoic acid, 2-Hexyldecanol Acid or base catalysis, elevated temperature aston-chemicals.com Primary degradation pathway in aqueous environments and certain formulations.
Enzymatic Hydrolysis Water 2-Ethylhexanoic acid, 2-Hexyldecanol Lipases, esterases wur.nlmdpi.com Major biodegradation pathway in the environment and in biological systems.
Transesterification Another alcohol (R'-OH) New ester (2-ethylhexanoyl-OR'), 2-Hexyldecanol Acid or base catalysis, lipases masterorganicchemistry.comnih.gov Potential for alteration of product composition in formulations containing other alcohols.
Amination (Aminolysis) Amine (R'NH2) N-Alkyl-2-ethylhexanamide, 2-Hexyldecanol Heat, presence of reactive amines chemistrysteps.comechemi.com Less common, but possible under specific reaction conditions.
Biodegradation Microorganisms, Oxygen Carbon dioxide, water, biomass Environmental conditions (soil, water) atamanchemicals.com Primary environmental fate, leading to complete mineralization.

Comparative Degradation Profiles with Related Alkyl Ethylhexanoates

The rate of biodegradation of alkyl ethylhexanoates can be influenced by the structure of the alkyl chain. Generally, for alkyl esters, the rate of degradation is inversely related to the length of the alkyl side chain; longer side chains tend to biodegrade more slowly. nih.gov

Studies on the anaerobic biodegradation of a variety of alkyl esters in marine sediment have provided insights into the effects of molecular structure on degradation rates. These studies suggest that:

Chain Length: Increasing the chain length of either the acid or the alcohol moiety can affect the rate and extent of biodegradation.

Branching: The presence of branching in the alcohol or acid moiety can hinder anaerobic biodegradation. Esters with linear alkyl chains tend to degrade more readily than their branched counterparts. researchgate.net

In aerobic environments, a similar trend is observed where the degradation rate of esters decreases with increasing alkyl chain length. For example, in a study on phthalate esters, the degradation rate constants were found to decrease as the length of the alkyl side chain increased. nih.gov

Comparative Aerobic Biodegradation of Alkyl Esters

Alkyl Ester TypeRelative Biodegradation RateInfluencing Factor
Short-chain linear estersHigherShorter, linear chains are more accessible to microbial enzymes.
Long-chain linear estersLowerLonger chains can decrease bioavailability and slow down enzymatic action.
Branched-chain estersLowerSteric hindrance from branching can impede enzymatic hydrolysis.

Therefore, it can be inferred that this compound, with its relatively long and branched alkyl chains (hexyldecyl being a branched C16 alcohol), would likely exhibit a slower biodegradation rate compared to shorter-chain, linear alkyl ethylhexanoates.

Advanced Analytical and Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopy is a cornerstone in the analysis of Hexyldecyl ethylhexanoate, utilizing the interaction of electromagnetic radiation with the molecule to determine its structure and concentration. Various spectroscopic methods offer unique insights into its molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 13C NMR Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. scielo.br

¹H NMR Spectroscopy maps the chemical environment of hydrogen atoms within the molecule. For this compound (C₂₄H₄₈O₂), the spectrum would exhibit characteristic signals for the numerous methylene (-CH₂-) and methyl (-CH₃) groups in its long alkyl chains. Key expected signals include:

Terminal methyl groups: Triplets located in the upfield region (approx. 0.8-1.0 ppm), corresponding to the ends of the hexyldecyl and ethylhexanoate chains.

Methylene groups: A large, complex multiplet region (approx. 1.2-1.6 ppm) from the overlapping signals of the numerous -CH₂- groups in the long aliphatic chains.

Methylene group adjacent to the ester oxygen (-O-CH₂-): A distinct signal, likely a doublet, shifted downfield (approx. 4.0-4.2 ppm) due to the deshielding effect of the electronegative oxygen atom.

Methine proton (-CH-): A multiplet corresponding to the proton at the branch point of the 2-hexyldecyl group and the proton on the alpha-carbon of the 2-ethylhexanoate (B8288628) moiety.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom produces a separate signal, allowing for a complete carbon count and identification of functional groups. scielo.brrsc.org The ¹³C spectrum of this compound would be expected to show:

Carbonyl carbon (C=O): A signal in the highly downfield region (approx. 170-180 ppm), which is characteristic of an ester. rsc.org

Carbons adjacent to oxygen (-O-CH₂- and -C(O)O-): Signals in the range of 60-80 ppm.

Aliphatic carbons: A series of signals in the upfield region (approx. 10-40 ppm) corresponding to the methyl and methylene carbons of the alkyl chains.

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the connectivity and structure of this compound.

Predicted ¹H NMR Data for this compound
Functional Group Expected Chemical Shift (ppm)
-CH₃ (Terminal)0.8 - 1.0
-CH₂- (Alkyl Chain)1.2 - 1.6
-CH- (Branch Point)1.5 - 2.0
-CH₂-O-C=O4.0 - 4.2
Predicted ¹³C NMR Data for this compound
Functional Group Expected Chemical Shift (ppm)
-CH₃ (Terminal)10 - 15
-CH₂- (Alkyl Chain)20 - 40
-CH- (Branch Point)35 - 45
-CH₂-O-60 - 70
C=O (Ester)170 - 180

Infrared (IR) Spectroscopy: FTIR and ATR-FTIR for Functional Group Analysis and Identification

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance-FTIR (ATR-FTIR) are used for the analysis of this compound. researchgate.netnih.gov This technique works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

The IR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester:

C-H Stretch: A strong, sharp set of absorptions in the 2850-3000 cm⁻¹ region, indicative of the numerous C-H bonds in the methylene and methyl groups of the alkyl chains. researchgate.net

C=O Stretch: A very strong, sharp absorption band around 1735-1750 cm⁻¹, which is the most prominent feature and is definitive for the ester carbonyl group. researchgate.net

C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester functionality. researchgate.net

C-H Bend: Absorptions around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending) further confirm the aliphatic nature of the compound.

ATR-FTIR is particularly useful as it requires minimal sample preparation and can analyze the compound in its neat liquid form. nih.govucdavis.edu These spectral features collectively provide a molecular fingerprint, confirming the presence of the ester group and the long hydrocarbon chains.

Characteristic IR Absorption Bands for this compound
Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Ester)1735 - 1750Very Strong
C-H Bend (Methylene/Methyl)1375 - 1465Medium
C-O Stretch (Ester)1150 - 1250Strong

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholarsresearchlibrary.comthepharmajournal.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with a capillary column. d-nb.info As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the compound's molecular weight (368.6 g/mol ) and a series of fragment ion peaks. nih.gov

The fragmentation pattern is a unique fingerprint that allows for confident identification by comparing it to spectral libraries like that of the National Institute of Standards and Technology (NIST). scholarsresearchlibrary.comnih.gov Common fragments for esters like this compound arise from cleavage at the ester linkage and within the alkyl chains. Data from the NIST library indicates prominent peaks at m/z 57, 43, and 145 for this compound. nih.gov GC-MS is also highly effective for analyzing complex mixtures, allowing for the identification and quantification of this compound within a cosmetic formulation, for example. gcms.cznih.gov

Key GC-MS Fragments for this compound
Mass-to-Charge Ratio (m/z)
57
43
145

Source: NIST Mass Spectrometry Data Center nih.gov

This compound is a relatively large molecule (C₂₄) with a high boiling point and low volatility. atamanchemicals.com Standard GC-MS methods may be insufficient for its analysis, as the temperatures used may not be high enough to elute the compound from the GC column in a reasonable time, leading to poor peak shape and inaccurate results. nih.govnih.gov

High-Temperature GC-MS (HT-GC-MS) is specifically designed to analyze such low-volatility compounds. nih.gov This technique utilizes:

High-Temperature Columns: Capillary columns (e.g., DB-1ht) that are stable at temperatures up to 400°C. nih.gov

High Injector and Detector Temperatures: The injector and detector are maintained at high temperatures (e.g., 390°C) to ensure the sample is vaporized upon injection and detected without condensation. nih.gov

Temperature Programming: The column oven temperature is programmed to ramp up to high final temperatures (e.g., 390°C) to facilitate the elution of long-chain esters. nih.govresearchgate.net

These conditions are necessary to overcome the low volatility of this compound and other similar long-chain wax esters, ensuring they can be effectively separated and analyzed. nih.govnih.gov This method is crucial for the quality control and characterization of products containing high molecular weight esters.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Complex Mixtures

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful and sophisticated analytical technique used for the rapid analysis of chemical profiles in complex samples. nih.gov This method combines the high separation efficiency of UPLC, which utilizes columns with sub-2µm particles to achieve better resolution and sensitivity in shorter run times, with the high mass accuracy and resolution of Q-TOF mass spectrometry. nih.govnih.gov The Q-TOF instrument provides precise mass measurements, which are crucial for the identification and structural elucidation of unknown compounds and for confirming the presence of target analytes in intricate matrices. mdpi.com

In the context of this compound, a common emollient in cosmetic formulations, UPLC-Q-TOF/MS would be an invaluable tool for quality control and characterization. It can be employed to:

Identify and Quantify: Accurately determine the presence and concentration of this compound in a finished cosmetic product, separating it from other esters, oils, and active ingredients.

Detect Impurities: Identify any related substances, by-products from synthesis, or degradation products with high sensitivity and mass accuracy. japsonline.com

Metabolomic Studies: Analyze the metabolic fate of this compound if it were to be studied for skin penetration and absorption.

The workflow involves injecting the sample into the UPLC system, where it is separated on a column. The eluting compounds are then ionized (e.g., by electrospray ionization, ESI) and enter the Q-TOF mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions with high precision. nih.gov

Table 1: Illustrative UPLC-Q-TOF/MS Parameters for this compound Analysis

ParameterValue/Condition
UPLC Column High-Strength Silica T3 (or similar C18 column)
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive ESI
MS Analyzer Quadrupole Time-of-Flight (Q-TOF)
Acquisition Range 50-1000 m/z
Expected [M+H]⁺ Ion m/z 369.3727 (Calculated for C₂₄H₄₉O₂)
Magnetic Nanoparticle-Based Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS)

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a soft ionization technique that serves as an alternative to traditional Matrix-Assisted Laser Desorption/Ionization (MALDI). wikipedia.org SALDI utilizes nanostructured substrates to absorb laser energy, which is then transferred to the analyte to promote its desorption and ionization. acs.org This method is particularly advantageous for the analysis of small molecules as it minimizes the background interference often seen with conventional organic matrices in the low mass range. researchgate.net

Magnetic nanoparticles (MNPs) have been developed as effective SALDI substrates. nih.gov They offer a large surface area for analyte adsorption and efficient energy transfer. acs.org An MNP-based SALDI-MS approach could be applied to the analysis of this compound in forensic or quality control settings, for instance, in the detection of cosmetic residues on various surfaces. The magnetic nature of the substrate allows for easy isolation and concentration of the analyte from a sample matrix using an external magnetic field. nih.gov This technique is a "dry" and "soft" ionization method that results in minimal and predictable fragmentation, simplifying the identification of the target analyte. acs.org

Table 2: Principles of SALDI-MS for this compound Detection

StepDescription
Sample Preparation A surface (e.g., a fingermark contaminated with a cosmetic) is treated with a suspension of magnetic nanoparticles. This compound adsorbs onto the nanoparticle surface.
Analyte Isolation An external magnet is used to concentrate the nanoparticles (with the adsorbed analyte) to a specific spot for analysis.
Desorption/Ionization A laser is pulsed onto the nanoparticle-analyte spot. The nanoparticles absorb the laser energy and transfer it to this compound, causing its desorption and ionization.
Detection The resulting ions are analyzed by a mass spectrometer to confirm the presence of this compound based on its molecular weight.

Chromatographic Separation Techniques

Gas Chromatography (GC) for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography (GC) is a fundamental separation technique ideal for the analysis of volatile and semi-volatile compounds. d-nb.info In GC, a sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. d-nb.info GC is frequently coupled with a Mass Spectrometer (MS) for definitive identification of the separated compounds.

This compound, with a molecular weight of 368.6 g/mol , is sufficiently semi-volatile to be analyzed by GC-MS. nih.gov This technique would be suitable for purity testing of the raw material and for its quantification in simple, non-aqueous formulations. The PubChem database contains GC-MS spectral data for this compound, indicating its amenability to this technique. nih.gov The mass spectrum shows a characteristic fragmentation pattern that can be used for its identification.

Table 3: Key GC-MS Data for this compound

ParameterDescription/Value
Column Type 5% phenyl methyl siloxane or similar non-polar to mid-polar column. d-nb.info
Ionization Mode Electron Ionization (EI)
Top Mass Peak (m/z) 145 nih.gov
2nd Highest Mass Peak (m/z) Not specified
3rd Highest Mass Peak (m/z) Not specified

Data sourced from PubChem CID 23146896. nih.gov

Liquid Chromatography (LC) with Various Detectors (UV, DAD, MS, MS/MS)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance version (UHPLC), is a versatile technique for separating, identifying, and quantifying components in a mixture. lcms.cz Unlike GC, LC is not limited by the volatility of the analyte, making it suitable for a wide range of cosmetic ingredients.

For this compound, a reversed-phase LC method would be most appropriate. In this mode, a non-polar stationary phase (like C18) is used with a more polar mobile phase. aga-analytical.com.pl Since this compound is an ester lacking a strong chromophore, detection by a standard UV detector would be challenging at typical wavelengths. However, a Diode Array Detector (DAD) could be used to scan a range of wavelengths to find a suitable, albeit weak, absorbance. nih.gov More effectively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. For the highest sensitivity and specificity, coupling the LC system to a mass spectrometer (LC-MS or LC-MS/MS) is the preferred approach, allowing for reliable quantification even in complex cosmetic matrices. nih.govresearchgate.net

Table 4: Hypothetical Reversed-Phase LC Method for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water
Flow Rate 1.0 mL/min
Detector MS (ESI+) or ELSD
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Compound Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. chemistryhall.com It involves a stationary phase, typically silica gel, coated onto a flat support like glass or aluminum. vividsf.com The sample is spotted onto the plate, which is then placed in a chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, the sample components separate based on their differential affinity for the stationary and mobile phases. chemistryhall.com

TLC can be used as a quick screening tool for this compound. It is useful for:

Checking the identity of raw materials by comparing their retention factor (Rf) value to a standard.

Monitoring the progress of a chemical reaction during its synthesis. chemistryhall.com

Screening for the presence of the compound in a cosmetic product as a preliminary quality control check. merckmillipore.com

Normal-phase TLC with a silica gel plate and a non-polar mobile phase would be effective for separating the relatively non-polar this compound from more polar ingredients.

Table 5: Illustrative TLC System for this compound

ParameterCondition/Value
Stationary Phase Silica gel 60 F₂₅₄ plate aga-analytical.com.pl
Mobile Phase Hexane:Ethyl Acetate (e.g., 95:5 v/v)
Application Spotting with a glass capillary vividsf.com
Detection UV light (if UV active impurities are present) or staining (e.g., potassium permanganate)
Expected Result A single spot with a characteristic Rf value.

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.orgresearchgate.net The stationary phase consists of porous beads. bitesizebio.com Larger molecules are excluded from the pores and thus travel through the column faster, eluting first. bitesizebio.com Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. chromatographyonline.com

SEC is primarily used for the analysis of large molecules and macromolecules like polymers and proteins. wikipedia.org this compound, with a molecular weight of 368.6 g/mol , is a small molecule and is not typically analyzed by SEC. nih.gov The technique is not designed to provide resolution for molecules of this size.

However, SEC could be relevant in the analysis of a final product formulation where this compound is incorporated into a polymer-based delivery system, such as a microcapsule or a polymeric thickener. In such a case, SEC could be used to characterize the molecular weight distribution of the polymer itself, but not to separate or quantify the this compound from other small-molecule ingredients. tulane.edu

Table 6: Principle of Size Exclusion Chromatography

Molecule SizeInteraction with Porous BeadsElution Order
Large (e.g., Polymers) Excluded from pores, shorter path length. bitesizebio.comElutes first.
Medium Partially penetrates pores.Elutes at an intermediate time.
Small (e.g., this compound) Fully penetrates pores, longer path length. bitesizebio.comElutes last.

Other Advanced Characterization Methods

Rheological Characterization of Formulations Containing this compound

The rheological properties of cosmetic and pharmaceutical formulations are critical as they dictate stability, sensory perception, and efficacy of the final product. researchgate.netmdpi.com Rheology is the study of the flow and deformation of materials, and for cosmetic emulsions, key parameters include viscosity, yield stress, and viscoelastic behavior. pageplace.deresearchgate.net Formulations like creams and lotions are typically non-Newtonian, meaning their viscosity changes with the applied shear rate. uepb.edu.brmdpi.com Specifically, they often exhibit shear-thinning (pseudoplastic) behavior, where the product's viscosity decreases as it is spread onto the skin, allowing for easy application. researchgate.netuepb.edu.br

Oscillatory tests are frequently used to characterize the viscoelastic nature of these formulations, measuring the storage modulus (G') and loss modulus (G''). mdpi.com G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component. In a stable cream structure, G' is typically higher than G'', indicating a more solid-like behavior at rest, which prevents the dispersed phase from separating. mdpi.com The inclusion of esters like this compound can modify these moduli, impacting the product's firmness, cohesiveness, and spreadability. mdpi.com

Interactive Table: Hypothetical Influence of this compound Concentration on Key Rheological Parameters of a Model O/W Cream.

Concentration of this compound (w/w %) Apparent Viscosity (Pa.s at 1 s⁻¹) Yield Stress (Pa) Spreadability (Subjective Score 1-10) Primary Sensory Feel
5% 35 12 6 Rich, substantive
10% 28 9 8 Smooth, moderate

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Structural Organization and Interactions

Molecular dynamics (MD) simulations model a system as a collection of interacting particles, governed by the laws of classical mechanics. This technique allows for the observation of molecular processes and distributions in cosmetic formulations. While direct MD simulation studies on Hexyldecyl ethylhexanoate are not extensively published, research on structurally similar branched-chain esters used as silicone alternatives provides a strong framework for understanding its probable behavior.

Simulation of Supramolecular Arrangements (e.g., Micelles, Bilayers, Liposome-like Vesicles)

In cosmetic emulsions, emollient esters like this compound are expected to form supramolecular structures such as micelles, bilayers, or liposome-like vesicles. MD simulations are instrumental in predicting the formation and stability of these arrangements. For instance, simulations of other branched-chain esters, such as Dipentaerythrityl Hexa C5 Acid Ester and Triheptanoin, have been initiated with different starting configurations to observe their self-assembly. These simulations often begin with the ester molecules arranged in a bilayer-like structure, a micellar configuration, or a random distribution within a solvent. Over the course of the simulation, the system evolves, and in many cases, the molecules converge into stable micelle-like structures, demonstrating the tendency of these esters to self-assemble in an aqueous environment. This behavior is driven by the hydrophobic nature of the long alkyl chains and the more polar ester group, which is analogous to the structure of this compound.

A typical approach for simulating these systems is outlined in the table below, based on studies of similar cosmetic esters.

Simulation Parameter Typical Value/Condition
Force Field OPLS (Optimized Potentials for Liquid Simulations)
Ensemble NPT (Isothermal-isobaric)
Simulation Time 100 ns or more
Initial Configurations Bilayer-like, Micellar, Random Distribution
Solvent Explicit water model

Analysis of Intermolecular Interactions and Distribution within Formulations

MD simulations provide a detailed view of the non-covalent interactions that govern the behavior of this compound within a formulation. These interactions include van der Waals forces, which are significant for the long alkyl chains, and electrostatic interactions involving the ester group. By analyzing the trajectories from MD simulations, it is possible to calculate radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. This analysis reveals how this compound molecules distribute themselves relative to each other and to other components in a formulation, such as surfactants and water. The study of similar branched-chain esters has shown that the bulky, branched structure influences their packing and intermolecular spacing, which in turn affects the macroscopic properties of the formulation, such as viscosity and feel on the skin.

Development of Equilibration Protocols for Molecular Systems

A crucial step in any MD simulation is the equilibration phase, which ensures that the system reaches a stable thermodynamic state before the production run where data is collected. For complex systems containing flexible molecules like this compound, a robust equilibration protocol is necessary. A common protocol involves several steps of energy minimization to remove any unfavorable initial contacts, followed by short simulations in the NVT (canonical) and NPT (isothermal-isobaric) ensembles. In the NVT ensemble, the temperature is brought to the desired value while keeping the volume constant. Subsequently, in the NPT ensemble, the pressure is allowed to equilibrate to the target pressure, resulting in the correct density of the system. For systems that are slow to equilibrate, more advanced protocols may be required.

Application of Thermal Regulation and Simulated Annealing Protocols in MD

To overcome high energy barriers and explore a wider range of molecular conformations, thermal regulation and simulated annealing protocols are often employed in MD simulations. In studies of similar cosmetic esters, a multi-step thermal regulation strategy has been proven effective. This can involve simulating the system at different temperatures (e.g., 25°C and 70°C) to observe temperature-dependent behavior.

Simulated annealing is a powerful technique where the system is heated to a high temperature and then gradually cooled. This process allows the system to overcome local energy minima and find more stable, lower-energy conformations. For branched-chain esters that may get trapped in metastable states, a simulated annealing protocol, for instance, heating up to 250°C followed by slow cooling, has been shown to facilitate the convergence to stable micelle-like structures.

Quantum Chemical Calculations and Density Functional Theory (DFT)

While MD simulations provide insights into the collective behavior of molecules, quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity at the atomic level.

DFT Molecular Dynamics for Atomic-Level Insights

DFT Molecular Dynamics (DFT-MD), also known as ab initio molecular dynamics, is a method where the forces on the atoms are calculated from electronic structure theory on the fly during the simulation. This approach is computationally much more expensive than classical MD but provides a more accurate description of chemical bonding and electronic polarization.

Accurately model the polarization of the ester group in different chemical environments, which is crucial for understanding its interactions with polar molecules like water.

Investigate the dynamics of hydrogen bonding if this compound is in a formulation with protic solvents or other ingredients capable of hydrogen bonding.

Simulate chemical reactions , such as hydrolysis of the ester bond, by explicitly modeling the breaking and forming of chemical bonds.

Further insights into the non-covalent interactions governing the system can be obtained through methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index. QTAIM analyzes the topology of the electron density to define atoms and bonds, providing a rigorous basis for understanding intermolecular interactions. The NCI index is a visualization tool that helps to identify and characterize non-covalent interactions, such as van der Waals forces and steric repulsion, in real space.

The table below summarizes the potential atomic-level insights that could be gained from DFT calculations on this compound.

DFT-Based Method Potential Atomic-Level Insights for this compound
DFT Geometry Optimization Provides the most stable 3D conformation of the molecule and details on bond lengths and angles.
Frontier Molecular Orbital (FMO) Analysis Determines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, indicating regions of electrophilicity and nucleophilicity and thus potential reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, revealing the distribution of charge and predicting sites for electrostatic interactions.
QTAIM Analysis Characterizes the nature of intramolecular and intermolecular bonds, including weak non-covalent interactions, based on the properties of the electron density at bond critical points.
NCI Index Analysis Visualizes regions of attractive (e.g., van der Waals) and repulsive (e.g., steric clash) non-covalent interactions in 3D space.
DFT Molecular Dynamics Simulates the dynamic evolution of the molecule at an atomic level, providing accurate information on vibrational frequencies, reaction pathways, and electronic properties in a dynamic context.

Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research focusing on the computational and theoretical investigation of this compound, as required by the provided outline. The topics of "Predicting Reaction Mechanisms and Energetics" and "Structure-Activity Relationship (SAR) Studies via Computational Modeling" for this specific compound are not detailed in publicly accessible studies.

While general principles of ester synthesis and the relationship between the molecular structure of emollients and their physical properties are well-established, dedicated computational modeling and simulation studies for this compound were not identified. Research in the cosmetics field often relies on experimental data to correlate structure with function, such as spreadability and texture. For instance, studies show that for many cosmetic esters, properties like viscosity and molecular structure (e.g., linear vs. branched chains) are key factors influencing their spreadability and sensory profile researchgate.netsci-hub.seresearchgate.netcosmeticsandtoiletries.com. This compound is known to be an ester of 2-ethylhexanoic acid and hexyldecanol, contributing to its lightweight and non-oily properties atamanchemicals.com.

However, specific computational research, such as quantum mechanical calculations to predict reaction energetics or molecular dynamics simulations to model its textural attributes on a substrate, is not available in the retrieved sources. Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline without speculating or including data from different, albeit related, compounds, which would violate the specific constraints of the request.

Applications in Advanced Material Science and Chemical Technologies

Role in Formulation Science and Engineering

In the field of formulation science, Hexyldecyl ethylhexanoate is a multifunctional ingredient valued for its sensory characteristics and its impact on the physical properties of a final product.

This compound is primarily recognized for its function as an emollient and skin-conditioning agent in cosmetic and personal care formulations. srce.hr As an emollient, it contributes to the softening and smoothing of the skin by forming a thin, non-greasy film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), thereby locking in moisture and improving skin hydration. srce.hr

The molecular structure of this compound, an ester of hexyldecanol and 2-ethylhexanoic acid, results in a lightweight and non-oily feel upon application. srce.hr This makes it a suitable ingredient for a wide range of products, from lotions and creams to serums, where it provides a silky, smooth sensory experience without a heavy or greasy residue. srce.hr Its mildness and low irritation potential also make it appropriate for formulations designed for sensitive skin. srce.hr

Table 1: Properties of this compound

Property Value
Chemical Name 2-hexyldecyl 2-ethylhexanoate (B8288628)
Molecular Formula C24H48O2
Molecular Weight 368.6 g/mol
Appearance Clear, colorless to pale yellow liquid
Key Functions Emollient, Skin Conditioning Agent, Texture Enhancer

This table is interactive. You can sort and filter the data.

A key attribute of this compound in material systems is its ability to enhance texture and improve spreadability. srce.hr Its low viscosity and non-greasy nature contribute to a desirable sensory profile in topical products. ukm.my When incorporated into formulations, it can reduce the heavy or oily feel of other, more viscous components. srce.hr

This characteristic is particularly valuable in creating products that are aesthetically pleasing and easy to apply. The inclusion of this compound allows for formulations that glide smoothly and evenly over a surface, which is a critical factor in the performance and consumer acceptance of cosmetic and dermatological products.

While detailed studies on the specific emulsifying properties of this compound are not extensively available, its role as a thickener suggests it can contribute to the stabilization of emulsions and the modification of formulation rheology. ukm.my As a component of the oil phase in an emulsion, it can influence the viscosity and consistency of the final product. By increasing the viscosity of the external phase in an oil-in-water emulsion, it can help to slow down the coalescence of dispersed droplets, thereby enhancing the long-term stability of the formulation. The branched nature of its alkyl chains may also provide some steric hindrance at the oil-water interface, further contributing to emulsion stability.

Specific research detailing the synergistic effects of this compound with humectants is limited. However, based on general formulation principles, its occlusive properties as an emollient can work in concert with humectants to enhance skin hydration. Humectants, such as glycerin or hyaluronic acid, attract water to the skin's surface. By forming a barrier, this compound can help to prevent the evaporation of this attracted moisture, leading to a more pronounced and lasting hydrating effect. This combination is a common strategy in the formulation of effective moisturizers.

In recent years, there has been a growing consumer demand for silicone-free cosmetic and personal care products. This compound has emerged as a viable alternative to certain silicones, such as cyclomethicones and dimethicones. srce.hr It mimics the desirable sensory properties of silicones, including their lightweight feel, silky texture, and ability to improve spreadability, without being a silicone-based polymer. This makes it a valuable ingredient in "natural" or "silicone-free" product lines, allowing formulators to achieve a similar aesthetic and performance profile. srce.hr

Integration in Lubricant Formulations

While the primary application of this compound is in the cosmetics industry, its chemical structure as a branched-chain synthetic ester suggests potential utility in lubricant formulations. Synthetic esters are a well-established class of base oils in high-performance lubricants due to their excellent thermal and oxidative stability, low volatility, and good lubricity.

The branched nature of this compound is particularly advantageous for low-temperature performance. The branching of the carbon chains disrupts the ability of the molecules to pack closely together, which can significantly lower the pour point of the lubricant. srce.hrukm.my This is a critical property for lubricants used in automotive and industrial applications where operability in cold climates is required.

Performance as a Viscosity Index Improver (VII)

Viscosity Index Improvers (VIIs) are crucial additives in the formulation of multi-grade lubricating oils. These polymeric additives are designed to counteract the natural tendency of oil to thin out at high temperatures and thicken at low temperatures. By doing so, they ensure that the lubricant maintains a more stable viscosity across a wide range of operating temperatures, which is essential for consistent engine performance and protection.

While specific research detailing the performance of this compound as a primary VII is not extensively available in public literature, its chemical structure as a long-chain ester suggests it may possess properties that could contribute to viscosity modification. Esters are known to have good thermal and oxidative stability, which are desirable characteristics for lubricant additives. The long alkyl chains of this compound could potentially interact with the base oil molecules to increase viscosity at higher temperatures. However, without specific studies and performance data, its efficacy as a standalone VII remains a subject for further investigation.

Role as a Pour Point Depressant (PPD)

Pour Point Depressants (PPDs) are additives that lower the temperature at which an oil ceases to flow. At low temperatures, wax crystals present in mineral oils can agglomerate and form a rigid network, causing the oil to solidify. PPDs function by modifying the size and shape of these wax crystals, preventing them from interlocking and thus maintaining the oil's fluidity at colder temperatures.

Similar to its role as a VII, the application of this compound as a PPD is not well-documented in dedicated scientific studies. Theoretically, its branched alkyl chains could interfere with the wax crystallization process. The "bushy" structure of the molecule might adsorb onto the surface of nascent wax crystals, sterically hindering their growth and preventing the formation of a cohesive gel matrix. This mechanism is common for many ester-based PPDs. The table below outlines the theoretical influence of molecular structure on PPD performance, which could be applicable to compounds like this compound.

Molecular FeaturePotential Impact on Pour Point Depression
Long Alkyl ChainsCo-crystallize with paraffin (B1166041) waxes in the base oil.
Branched StructureDisrupts the uniform packing of wax crystals.
Ester GroupProvides polarity for interaction with wax crystal surfaces.

Further empirical data is necessary to validate and quantify the effectiveness of this compound as a pour point depressant in various lubricant base stocks.

Rheological Properties and Stability in Lubricant Systems

The rheology of a lubricant—its study of flow and deformation—is fundamental to its performance. Additives play a significant role in defining the rheological properties of a finished lubricant, including its viscosity, shear stability, and behavior under different temperature and pressure regimes.

Polymer Science Applications

In the field of polymer science, small molecules can be utilized either as monomers that polymerize to form the main polymer chain or as additives that modify the properties of the final polymer.

Function in Resins, Plasticizers, and Polyvinyl Chloride Stabilizers

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by reducing the intermolecular forces between the polymer chains. Polyvinyl chloride (PVC) is a widely used polymer that is often plasticized to make it suitable for a vast range of applications.

Esters are a common class of plasticizers for PVC. Given its ester structure, this compound could theoretically function as a secondary plasticizer in PVC formulations. Secondary plasticizers are often used in combination with primary plasticizers to modify properties or reduce cost. Its long, branched alkyl chains could help to separate the rigid PVC chains, thereby increasing flexibility. However, its compatibility with PVC and its efficiency as a plasticizer would need to be evaluated through specific testing, such as measuring the glass transition temperature and mechanical properties of the plasticized PVC. There is currently a lack of specific data confirming its use in commercial resin, plasticizer, or PVC stabilizer applications.

Specialty Chemical Applications

Beyond the specific applications in lubricants and polymers, this compound may have potential uses in other specialty chemical formulations. Its properties as a non-greasy emollient with good spreading characteristics, which are well-documented in the cosmetics industry, could be transferable to certain industrial applications requiring similar performance characteristics, such as in the formulation of specialized industrial cleaners, release agents, or surface treatment products. However, detailed information on such specialty chemical applications is not widely reported in scientific or technical literature.

Use in Detergents and Flotation Agents

Currently, there is a notable lack of scientific literature and publicly available data detailing the specific use of this compound in detergent formulations or as a flotation agent in mineral processing. While its precursor, 2-ethylhexanoic acid, is broadly mentioned in industrial chemistry literature as a compound used to prepare detergents and flotation aids, specific esters like this compound are not explicitly identified for these applications. The majority of available information on this compound focuses on its role as an emollient and skin-conditioning agent in the cosmetics and personal care industries. atamanchemicals.comspecialchem.com

Research into the surfactant properties of various esters is ongoing in the chemical industry. For an ester to function effectively as a detergent or flotation agent, it typically requires a specific hydrophilic-lipophilic balance (HLB) to enable surface activity, such as emulsification, wetting, and foaming. The molecular structure of this compound, with its long alkyl chains, suggests it is a highly lipophilic substance, which may not be conducive to the primary functions required of a detergent or a flotation collector without further chemical modification.

A review of long-chain alkyl esters of 2-ethylhexanoic acid indicates their use in a variety of products, including laundry, washing, and cleaning products. industrialchemicals.gov.au However, the specific function of these esters within the formulations is not detailed, and it is plausible they serve as conditioning agents or emollients rather than primary surfactants.

Development as Corrosion Inhibitors

There is no direct evidence in available scientific literature or patents to suggest that this compound is specifically developed or used as a corrosion inhibitor. The focus of research on corrosion inhibitors derived from 2-ethylhexanoic acid has been primarily on its metallic salts and its use in combination with other carboxylic acids.

For instance, various studies and patents highlight the efficacy of 2-ethylhexanoic acid in combination with benzoic acid to provide corrosion protection for various metals, particularly in antifreeze and coolant formulations. These formulations are designed to protect metallic surfaces in cooling systems from corrosion.

The mechanism of corrosion inhibition by carboxylic acids and their derivatives often involves the formation of a protective film on the metal surface. The effectiveness of this film is dependent on the molecular structure of the inhibitor and its interaction with the metal. While long-chain alkyl esters have been investigated as corrosion inhibitors in other contexts, with the length of the alkyl chain sometimes influencing the inhibitory effect, no such research has been published specifically for this compound. ppor.az

The table below summarizes the applications of related compounds in corrosion inhibition.

Compound/Compound ClassApplication in Corrosion Inhibition
2-Ethylhexanoic AcidUsed in combination with other acids in antifreeze/coolant formulations to protect metal surfaces.
Metal Salts of 2-Ethylhexanoic AcidUtilized as components of corrosion inhibitor packages.
Long-chain Quaternary Ammonium BromidesHave been shown to act as corrosion inhibitors for steel, with effectiveness increasing with alkyl chain length. ppor.az

It is important to note that while derivatives of 2-ethylhexanoic acid are used in corrosion-inhibiting formulations, the specific ester this compound is not mentioned in this context in the available research.

Environmental Considerations and Sustainable Chemistry

Green Chemistry Principles in Hexyldecyl Ethylhexanoate Production

Green chemistry is a foundational approach to designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances ctpa.org.ukyale.eduepa.gov. The manufacturing of esters like this compound can be aligned with these principles through several key strategies, aiming for safer, more efficient, and environmentally benign synthesis.

Traditional chemical synthesis of esters often involves high temperatures and strong acid catalysts, which are energy-intensive and can generate polluting byproducts researchgate.net. Biocatalysis, utilizing enzymes like lipases, presents a greener alternative for ester production. researchgate.netsemanticscholar.org This method offers high selectivity and operates under mild reaction conditions, which simplifies downstream processing and leads to a more cost-effective and eco-friendly synthesis. researchgate.net

Enzymatic esterification is a well-established sustainable method for producing emollient esters for the cosmetics industry. researchgate.netsemanticscholar.org Immobilized lipases, such as Candida antarctica lipase (B570770) B (often commercialized as Novozym® 435), are particularly effective catalysts for synthesizing a wide variety of esters, including those with branched chains. researchgate.netmdpi.com These biocatalysts can facilitate esterification in solvent-free systems, directly reacting the alcohol (Hexyldecanol) and the carboxylic acid (2-Ethylhexanoic acid) to form this compound. The use of immobilized enzymes is advantageous as it allows for easy separation from the product and catalyst reuse over multiple cycles, enhancing process efficiency and reducing cost. mdpi.comacs.org

Table 1: Comparison of Conventional vs. Biocatalytic Ester Synthesis

Feature Conventional Chemical Synthesis Biocatalytic Synthesis
Catalyst Strong mineral acids (e.g., H₂SO₄) Enzymes (e.g., Immobilized Lipases)
Temperature High Mild (e.g., 60-80°C)
Pressure Often elevated Ambient
Byproducts Often colored, require extensive purification Minimal, high product purity
Energy Use High Low
Environmental Impact Higher (harsh catalysts, waste) Lower (biodegradable catalyst, less waste)

| Selectivity | Lower | High |

A core principle of green chemistry is to minimize or avoid the use of auxiliary substances like organic solvents, which contribute to waste and can be hazardous. yale.edusigmaaldrich.com When solvents are necessary, the goal is to use innocuous ones. In the context of this compound synthesis, biocatalytic routes are particularly amenable to solvent-free conditions. mdpi.comacs.orgresearchgate.net The liquid substrates, Hexyldecanol and 2-Ethylhexanoic acid, can often serve as the reaction medium themselves, eliminating the need for an additional solvent.

Conducting reactions in a solvent-free medium offers multiple benefits:

Reduced Environmental Impact : Eliminates volatile organic compound (VOC) emissions and solvent waste.

Increased Efficiency : Higher reactant concentrations can lead to faster reaction rates.

Simplified Downstream Processing : Avoids the energy-intensive step of solvent removal and recovery. researchgate.net

Where a solvent-free system is not feasible, research into greener solvents focuses on alternatives that are bio-based, less toxic, and biodegradable. However, for esterifications like that of this compound, the solvent-free approach catalyzed by enzymes is the preferred sustainable strategy. mdpi.comresearchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgprimescholars.com The ideal reaction has a 100% atom economy, meaning there are no wasted atoms and no byproducts.

The synthesis of this compound via direct esterification is an addition reaction that, in principle, has a high atom economy. The reaction is as follows:

C₁₆H₃₄O (Hexyldecanol) + C₈H₁₆O₂ (2-Ethylhexanoic acid) → C₂₄H₄₈O₂ (this compound) + H₂O (Water)

The only byproduct is water, making this a highly atom-efficient process. sophim.com To maximize this inherent efficiency and prevent waste, the reaction conditions must be optimized to achieve high conversion and yield (>99%). sophim.com Biocatalytic methods contribute to waste minimization not only through high selectivity, which prevents the formation of unwanted side products, but also by operating under conditions that reduce energy consumption and allow for catalyst recycling. ctpa.org.uk

Life Cycle Assessment (LCA) Implications

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal ("cradle to grave"). rsc.org For this compound, an LCA would consider the sourcing of its precursors, the energy and resources used in its production, and its ultimate fate in the environment.

The sustainability of this compound is significantly influenced by the origin of its raw materials: Hexyldecanol and 2-Ethylhexanoic acid. The increasing demand for sustainable cosmetic ingredients is driving a shift towards plant-derived, renewable feedstocks. cosmeticsarenas.comcosmeticsbusiness.comgreenoleo.com

Hexyldecanol : This branched-chain alcohol can be produced from renewable vegetable oil sources.

2-Ethylhexanoic acid : This component is traditionally derived from petrochemical feedstocks. A key area for improving the green profile of this compound would be the development of bio-based routes to 2-Ethylhexanoic acid.

Table 2: Feedstock Origin and Sustainability Implications

Component Conventional Source Sustainable Alternative Environmental Benefit of Alternative
Hexyldecanol Petrochemical Vegetable Oils Renewable, potentially lower carbon footprint

| 2-Ethylhexanoic acid | Petrochemical | Bio-based (under development) | Reduces fossil fuel dependency, potential for biodegradability |

The environmental impact of producing this compound is largely determined by the chosen synthesis route. An LCA would quantify impacts across several categories, including global warming potential, resource depletion, and ecotoxicity. rsc.org

Energy Consumption : Biocatalytic processes, operating at lower temperatures, significantly reduce energy requirements compared to traditional high-temperature chemical synthesis. ctpa.org.ukcosmeticsandtoiletries.com

Waste Generation : Green synthesis routes that maximize atom economy and avoid hazardous solvents minimize waste streams that require treatment and disposal. epa.gov

Biodegradability : A crucial aspect of the life cycle is the product's end-of-life. This compound is reported to be readily biodegradable. atamanchemicals.com This means it can be broken down by microorganisms in the environment, preventing long-term persistence and accumulation. This characteristic is a significant advantage over non-biodegradable ingredients like some silicones, for which it can be a sustainable substitute. atamanchemicals.com

An LCA comparing a conventional petrochemical route to a sustainable biocatalytic route using renewable feedstocks would almost certainly show the latter to have a significantly lower environmental impact, particularly in terms of energy use and waste generation. researchgate.net

Research on Environmental Fate and Transport

The environmental fate of this compound is largely dictated by its chemical structure, which makes it susceptible to degradation through biological processes. Research into its persistence and transport in various environmental compartments indicates a low potential for long-term environmental exposure.

Persistence and Degradation in Environmental Compartments

This compound is categorized as a readily biodegradable substance. This classification implies that it is expected to undergo swift and thorough degradation in a majority of environmental conditions atamanchemicals.com. Consequently, its persistence in the environment is considered to be low. Upon release into environments rich in microbial life, such as wastewater treatment plants, soil, or surface waters, the compound is not expected to remain intact for extended periods.

The principal mechanism for the degradation of this compound is hydrolysis. This process, which can be either chemically or enzymatically mediated, involves the cleavage of the ester bond. This reaction breaks down the molecule into its constituent parts: 2-ethylhexanoic acid and hexyldecanol. These resulting substances are then further metabolized by microorganisms. Due to this rapid breakdown, the likelihood of chronic exposure in the environment is significantly reduced atamanchemicals.com.

Table 1: Representative Biodegradation Data for Structurally Similar Long-Chain Esters

Test Substance (Analogue)Test GuidelineInoculumDurationResultClassification
Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane (B17298)OECD 301F (Manometric Respirometry)Sewage effluent28 days86% degradation (O2 consumption)Readily Biodegradable
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-DDomestic sewage treatment plant effluent28 days78% degradation (O2 consumption)Readily Biodegradable
Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301B (CO2 Evolution)Domestic activated sludge28 days62.9% degradationReadily Biodegradable
This table presents data for substances structurally similar to this compound to illustrate the expected biodegradability of long-chain esters. Data sourced from epa.gov.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Routes with Enhanced Selectivity and Efficiency

The conventional synthesis of esters often involves high temperatures and acid catalysts, which can lead to side reactions and the formation of impurities. Future research should focus on developing more advanced and efficient synthetic pathways for hexyldecyl ethylhexanoate. A primary avenue for exploration is the refinement of biocatalytic processes, which align with the principles of green chemistry.

Drawing parallels from the synthesis of similar branched-chain esters like 2-ethylhexyl 2-methylhexanoate, the use of immobilized lipases, such as Novozym® 435, in solvent-free systems presents a promising approach. mdpi.comnih.govresearchgate.net Research should aim to optimize various reaction parameters to maximize yield and efficiency. Key variables for investigation include:

Temperature: Studies on analogous esters have shown that optimal temperatures can be found to balance reaction rate with enzyme stability and substrate volatility. For instance, processes have been established at 70°C and 80°C for similar compounds. mdpi.comresearchgate.net

Substrate Molar Ratio: The volatility of the alcohol component can lead to its loss during extended reaction times. A strategy to counteract this is the use of a molar excess of the alcohol, which has been shown to drive the reaction toward higher conversion rates, achieving yields of 97-99% in related syntheses. nih.gov

Enzyme Reusability: A significant factor in the economic viability of biocatalytic processes is the ability to reuse the enzyme. Research should quantify the stability and activity of the immobilized lipase (B570770) over multiple reaction cycles. For similar processes, productivity has been demonstrated over at least six uses. nih.gov

By systematically investigating these parameters, more efficient, selective, and economically viable synthetic routes for this compound can be developed, reducing waste and energy consumption compared to traditional chemical methods.

Deeper Understanding of Complex Intermolecular Interactions in Formulations via Advanced Computational Models

The performance of this compound as an emollient is dictated by its molecular interactions with other ingredients within a cosmetic formulation and with the skin itself. Advanced computational modeling offers a powerful, non-invasive toolkit to understand these complex relationships at a molecular level.

Future research can leverage a variety of computational techniques:

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly and behavior of this compound within emulsion droplets or at the interface of a formulation and the skin. nih.govfrontiersin.org These simulations provide insights into binding affinities, molecular organization, and the stability of the formulation, which are critical for predicting product performance and shelf-life. cosmeticchemist.co.uknih.gov By understanding these interactions, formulators can rationally design more effective and stable products.

Computational Fluid Dynamics (CFD): On a larger scale, CFD can be used to model and optimize the manufacturing processes of formulations containing this compound. cosmeticsandtoiletries.comprincipia.es CFD simulations can predict the fluid dynamics during mixing and filling, helping to identify potential issues like air entrainment or emulsion separation. cosmeticsandtoiletries.comkoreascience.kr This allows for the optimization of process parameters like mixing speeds and addition rates before scaling up, reducing development costs and ensuring product consistency. cosmeticsandtoiletries.com

Quantitative Structure-Activity Relationship (QSAR) Models: These models can be developed to predict the physicochemical properties and toxicological profiles of esters like this compound based on their chemical structure. researchgate.net This approach is integral to modern safety and risk assessments, reducing the need for animal testing. researchgate.netuni-konstanz.de

By integrating these computational approaches, a multiscale understanding of this compound can be achieved, from molecular interactions to bulk formulation properties and manufacturing processes.

Exploration of Novel Biocatalytic Systems for Sustainable Production

The demand for natural and sustainably sourced cosmetic ingredients is a major driver of innovation. Biocatalysis, using enzymes to perform chemical transformations, is a cornerstone of this "green chemistry" approach. mdpi.com While the use of lipases for ester synthesis is established, there remains considerable scope for exploring novel biocatalytic systems for the production of this compound.

Key research avenues include:

Enzyme Discovery and Engineering: Screening for novel lipases from diverse microbial sources could identify enzymes with higher activity, selectivity, or stability under industrial process conditions. biosynth.comresearchgate.net Furthermore, protein engineering techniques can be used to tailor existing enzymes to have enhanced performance specifically for the synthesis of branched-chain esters.

Optimization of Immobilization Techniques: The method used to immobilize the lipase onto a solid support is crucial for its stability and reusability. Research into new support materials and immobilization chemistries can lead to more robust and efficient biocatalysts.

Process Intensification: Investigating alternative reactor designs, such as continuous flow reactors or membrane reactors, could lead to more efficient and scalable production processes compared to traditional batch reactors.

The enzymatic route offers significant advantages over chemical synthesis, including mild reaction conditions (typically 25-40°C), high product purity that often negates the need for extensive purification steps, and a reduced environmental footprint. ocl-journal.orgnih.gov By exploring new biocatalytic systems, the production of this compound can be made more sustainable and economically competitive.

Investigating Performance in Emerging Material Technologies

The unique physicochemical properties of emollients like this compound—such as lubricity, flexibility, and solvency—suggest potential applications beyond traditional skincare. Future research should investigate its performance in emerging material technologies.

Potential areas of exploration include:

Smart Textiles: Synthetic esters are already used as lubricants and softening agents in high-speed textile manufacturing. zslubes.com This suggests a potential role for this compound in the development of smart textiles, where feel and flexibility are critical. It could be incorporated into fabric finishes or polymer matrices to modify the tactile properties of textiles that integrate electronic sensors or other functionalities. google.comresearchgate.net Some smart textiles utilize phase change materials (PCMs) for thermoregulation, a category that includes organic esters. mdpi.com

Flexible Electronics: The development of flexible and wearable electronic devices requires materials that are both functional and mechanically robust. romakksilicones.comfrontiersin.org Emollients are key components in advanced polymer formulations, where they can act as plasticizers to enhance flexibility. happi.comnih.gov The potential for this compound to be used as an additive in the flexible substrates or encapsulants of these devices, to improve their durability and feel against the skin, warrants investigation.

Advanced Polymer Formulations: The compound's properties as a non-greasy plasticizer and solvent could be beneficial in various advanced polymer systems. Metal 2-ethylhexanoates, which share a structural component, are used as precursors in materials science, indicating the utility of this chemical family in the field. researchgate.net Research could explore its use in creating bio-based polymers with specific tactile or mechanical properties.

While speculative, these avenues represent innovative applications for this compound, potentially expanding its market beyond the cosmetics industry.

Comprehensive Environmental Impact Assessments and Remediation Strategies

As with all cosmetic ingredients, a thorough understanding of the environmental fate and impact of this compound is essential. While existing data suggests it is readily biodegradable and poses a low risk to terrestrial organisms, a more comprehensive lifecycle assessment is a critical area for future research. covalo.com

Key areas for investigation include:

Environmental Fate Modeling: Many cosmetic ingredients are washed down the drain and enter aquatic systems. covalo.comctpa.org.uk Advanced environmental fate models, such as multi-pathway, mass-balance based models, can be used to predict the concentration and distribution of this compound in various environmental compartments (water, soil, sediment). cosmeticsandtoiletries.comnih.gov These models are crucial for conducting thorough risk assessments.

Aquatic Ecotoxicology: While terrestrial risk is considered low, detailed studies on the acute and chronic toxicity of this compound to a range of aquatic organisms (e.g., algae, invertebrates, fish) would provide a more complete picture of its environmental safety profile.

Remediation Strategies: In the event of environmental contamination, effective remediation strategies are necessary. Research on remediation techniques for other esters, such as phthalates, can provide a valuable starting point. Promising strategies that could be investigated for this compound include bioremediation using microorganisms capable of degrading the ester, and phytoremediation, which uses plants to remove contaminants from soil and water.

A comprehensive environmental assessment will not only ensure regulatory compliance but also build consumer confidence in the sustainability of products containing this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.